An In-Depth Technical Guide to the Chemical Properties of 2',6'-Difluoroacetanilide
An In-Depth Technical Guide to the Chemical Properties of 2',6'-Difluoroacetanilide
Executive Summary: 2',6'-Difluoroacetanilide is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its structural motifs, particularly the 2,6-difluorophenyl group, are increasingly incorporated into drug candidates to enhance metabolic stability and binding affinity.[1] This guide serves as a comprehensive technical resource for researchers and drug development professionals, detailing the compound's core chemical properties, synthesis, reactivity, and applications. The narrative emphasizes the causality behind experimental methodologies and provides a framework for its practical application in a research setting.
Molecular Identity and Physicochemical Properties
2',6'-Difluoroacetanilide, also known as N-(2,6-difluorophenyl)acetamide, is a derivative of acetanilide featuring two fluorine atoms ortho to the amide linkage. This substitution pattern profoundly influences its electronic properties, conformation, and reactivity.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 3896-29-5 | [2] |
| Molecular Formula | C₈H₇F₂NO | [2] |
| Molecular Weight | 171.14 g/mol | [2] |
| IUPAC Name | N-(2,6-difluorophenyl)acetamide | |
| Melting Point | 146-147°C | [2] |
| Appearance | White to off-white crystalline solid | Inferred from acetanilide properties[3][4] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether. | Inferred from acetanilide & 2,6-difluoroaniline properties[3][5] |
Synthesis and Mechanistic Considerations
The most direct and common synthesis of 2',6'-Difluoroacetanilide is through the N-acetylation of its corresponding aniline precursor, 2,6-difluoroaniline. This reaction is a cornerstone of introductory organic chemistry but requires careful execution due to the nature of the starting materials.
Causality in Experimental Design:
The choice of acetylating agent is critical. Acetic anhydride is frequently preferred over acetyl chloride in a laboratory setting. Although highly reactive, acetyl chloride produces corrosive HCl gas as a byproduct. Acetic anhydride is less volatile, easier to handle, and yields acetic acid, a weaker and more manageable byproduct, making the workup procedure simpler and safer.[3] The reaction is typically performed in the presence of a mild base or by using the starting aniline itself to neutralize the acid byproduct, driving the reaction to completion.
Experimental Protocol: Synthesis of 2',6'-Difluoroacetanilide
Objective: To synthesize 2',6'-Difluoroacetanilide from 2,6-difluoroaniline with high purity.
Materials:
-
2,6-Difluoroaniline (CAS: 5509-65-9)
-
Acetic Anhydride
-
Glacial Acetic Acid (as solvent)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5.0 g of 2,6-difluoroaniline in 20 mL of glacial acetic acid.
-
Addition of Reagent: While stirring, slowly add 5.0 mL of acetic anhydride to the solution. The addition is exothermic; maintain control over the temperature.
-
Reaction: Gently heat the mixture to reflux for 30 minutes to ensure the reaction goes to completion.
-
Precipitation: Allow the reaction mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold deionized water while stirring vigorously. A white precipitate of 2',6'-Difluoroacetanilide will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with two portions of cold deionized water to remove residual acetic acid and other water-soluble impurities.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (~60°C) until a constant weight is achieved.
Caption: Workflow for the synthesis of 2',6'-Difluoroacetanilide.
Spectroscopic and Analytical Characterization
Confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods. The expected spectral features are dictated by the compound's functional groups.
Table 2: Predicted Spectroscopic Data for 2',6'-Difluoroacetanilide
| Technique | Functional Group | Expected Absorption / Shift | Notes |
| IR Spectroscopy | N-H (Amide) | ~3300 cm⁻¹ (m, sharp) | The presence of this peak and the absence of the primary amine's two N-H stretches distinguish product from starting material.[6] |
| C=O (Amide I) | ~1670 cm⁻¹ (s) | A very strong, characteristic absorption for the amide carbonyl.[6] | |
| C-F (Aryl) | 1300-1100 cm⁻¹ (s) | Strong absorptions typical for aryl-fluorine bonds. | |
| ¹H NMR | -NH- | δ 7.5-8.5 ppm (s, br) | Chemical shift is solvent-dependent; may exchange with D₂O. |
| Aromatic -CH- | δ 7.0-7.4 ppm (m) | A complex multiplet pattern arises from proton-proton and proton-fluorine coupling. | |
| -COCH₃ | δ ~2.2 ppm (s) | A sharp singlet integrating to 3 protons, characteristic of the acetyl group. | |
| ¹³C NMR | -C=O | δ ~168 ppm | Carbonyl carbon signal. |
| Aryl C-F | δ 155-160 ppm (dd) | The carbons directly bonded to fluorine will show a large one-bond C-F coupling constant. | |
| Aryl C-H / C-N | δ 110-130 ppm (m) | Aromatic carbons will exhibit splitting due to two- and three-bond C-F coupling. | |
| -CH₃ | δ ~24 ppm | Methyl carbon signal. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 171 | Corresponds to the molecular weight of C₈H₇F₂NO. |
Reactivity Profile and Advanced Synthetic Utility
The chemical behavior of 2',6'-Difluoroacetanilide is dominated by the interplay between the amide group and the heavily substituted aromatic ring.
-
Amide Group: The amide linkage is generally robust and resistant to hydrolysis under neutral or mild conditions. It can be hydrolyzed to the parent aniline under strong acidic or basic conditions with heating.
-
Aromatic Ring: The two ortho-fluorine atoms, along with the ortho, para-directing but deactivating acetylamino group, render the aromatic ring electron-deficient. This significantly reduces its susceptibility to electrophilic aromatic substitution. Conversely, the fluorine atoms can act as leaving groups in nucleophilic aromatic substitution (SₙAr) reactions, though this typically requires harsh conditions or the presence of additional activating groups.
Recent studies have explored the engagement of 2,6-difluorophenyl moieties in advanced cycloaddition chemistry, such as Tetradehydro-Diels-Alder (TDDA) reactions, highlighting their potential as reactive intermediates under specific thermal conditions.[7]
Caption: Electronic influences on the 2',6'-difluoroacetanilide aromatic ring.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 2',6'-Difluoroacetanilide lies in its role as a structural scaffold and synthetic intermediate. The 2,6-difluorophenyl motif is a privileged structure in modern drug design.
-
Metabolic Stability: The fluorine atoms block positions susceptible to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug molecule.[1]
-
Conformational Control: The steric bulk and electronic nature of the ortho-fluorines can lock the conformation of the phenyl ring relative to the rest of the molecule, which can lead to more selective and potent binding to a biological target.
-
Building Block: 2,6-difluoroaniline, the precursor to 2',6'-Difluoroacetanilide, is used in the synthesis of a variety of active pharmaceutical ingredients, including kinase inhibitors and herbicidal compounds.[8] The acetanilide itself can be a key intermediate in multi-step syntheses where protection of the amine is required.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicity data for 2',6'-Difluoroacetanilide is limited, a conservative approach based on its precursors, 2,6-difluoroaniline and acetanilide, is warranted.
-
Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[9] Avoid inhalation of dust and direct contact with skin and eyes.
-
Hazards: The precursor, 2,6-difluoroaniline, is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[10][11] Acetanilide is classified as harmful if swallowed.[12] Therefore, 2',6'-Difluoroacetanilide should be treated as a potentially hazardous substance.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[13][14]
References
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- Google Patents. EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
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PubMed. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Available from: [Link]
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PubMed. Discovery of novel 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives as HIF prolyl 4-hydroxylase inhibitors; SAR, synthesis and modeling evaluation. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 70798, 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Available from: [Link]
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National Institute of Standards and Technology. 2-Chloro-2',6'-acetoxylidide in NIST Chemistry WebBook. Available from: [Link]
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PubMed. Discovery of N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors against Mycobacterium tuberculosis. Available from: [Link]
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PubMed. Peptide peak intensities enhanced by cysteine modifiers and MALDI TOF MS. Available from: [Link]
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